Methyl 3,5,7-trifluoroadamantane-1-carboxylate
Description
Methyl 3,5,7-trifluoroadamantane-1-carboxylate is a fluorinated derivative of adamantane, a compound known for its unique cage-like structure.
Properties
IUPAC Name |
methyl 3,5,7-trifluoroadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c1-17-8(16)9-2-10(13)5-11(14,3-9)7-12(15,4-9)6-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKGRPEMYTPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1)(CC(C2)(C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5,7-trifluoroadamantane-1-carboxylate can be synthesized through electrochemical fluorination of methyl adamantane-1-carboxylate. This process involves the use of pyridine-5HF as a solvent and fluorine source under constant current conditions. The reaction is carried out in an undivided cell, and the product is extracted using a hexane-CH2Cl2 mixture .
Industrial Production Methods
For industrial-scale production, the electrochemical fluorination method is preferred due to its efficiency and the ability to recycle the solvent. This method ensures high yields and cost-effectiveness, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5,7-trifluoroadamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include trifluoroadamantane derivatives with various functional groups, such as alcohols, acids, and substituted esters .
Scientific Research Applications
Methyl 3,5,7-trifluoroadamantane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other fluorinated adamantane derivatives.
Biology: The compound is used in the study of fluorinated bioactive molecules.
Medicine: It is a key intermediate in the synthesis of antiviral and neuroprotective agents.
Industry: The compound is utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism by which methyl 3,5,7-trifluoroadamantane-1-carboxylate exerts its effects involves the interaction of its fluorinated structure with biological targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-amino-3,5,7-trifluoroadamantane: Known for its antiviral properties.
1-amino-3,5-dimethyladamantane: Used as a neuroprotective agent (memantine).
3,5,7-trifluoroadamantane-1-carboxylic acid: Another fluorinated derivative with similar applications.
Uniqueness
Methyl 3,5,7-trifluoroadamantane-1-carboxylate stands out due to its specific ester functional group, which provides unique reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex bioactive molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
